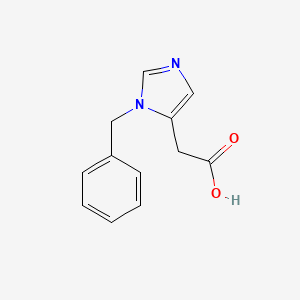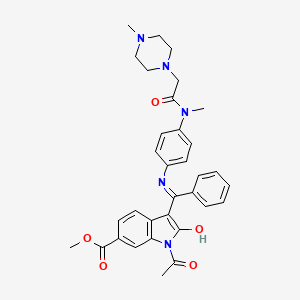
Nintedanib N-Acetyl Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nintedanib N-Acetyl Impurity is a chemical compound related to Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The impurity is often studied to understand the purity and stability of pharmaceutical formulations containing Nintedanib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib N-Acetyl Impurity involves multiple steps. One method includes reacting methyl 2-oxoindole-6-carboxylate with acetic anhydride at elevated temperatures to form methyl 1-acetyl-2-oxoindole-6-carboxylate. This intermediate is then further reacted with trimethyl orthobenzoate in the presence of acetic anhydride to yield the desired impurity .
Industrial Production Methods
Industrial production methods for this compound typically involve controlled reaction conditions to ensure high yield and purity. Techniques such as recrystallization using solvents like alcohol, acetone, and DMSO are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Nintedanib N-Acetyl Impurity can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, trimethyl orthobenzoate, and various solvents like ethanol and acetone. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the this compound .
Wissenschaftliche Forschungsanwendungen
Nintedanib N-Acetyl Impurity has several scientific research applications:
Wirkmechanismus
The mechanism of action of Nintedanib N-Acetyl Impurity is closely related to that of Nintedanib. It involves the inhibition of multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition blocks the autophosphorylation of these receptors, thereby inhibiting cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and certain cancers.
Pirfenidone: Another drug used for treating idiopathic pulmonary fibrosis.
Nintedanib Acetyl Impurity: A closely related impurity with similar chemical properties.
Uniqueness
Nintedanib N-Acetyl Impurity is unique due to its specific chemical structure and its role in the quality control of Nintedanib formulations. Its presence and concentration can significantly impact the stability and efficacy of the pharmaceutical product .
Eigenschaften
CAS-Nummer |
2130844-77-6 |
|---|---|
Molekularformel |
C33H35N5O5 |
Molekulargewicht |
581.7 g/mol |
IUPAC-Name |
methyl 1-acetyl-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]indole-6-carboxylate |
InChI |
InChI=1S/C33H35N5O5/c1-22(39)38-28-20-24(33(42)43-4)10-15-27(28)30(32(38)41)31(23-8-6-5-7-9-23)34-25-11-13-26(14-12-25)36(3)29(40)21-37-18-16-35(2)17-19-37/h5-15,20,41H,16-19,21H2,1-4H3 |
InChI-Schlüssel |
CFLKIPWPSHALCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C1O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


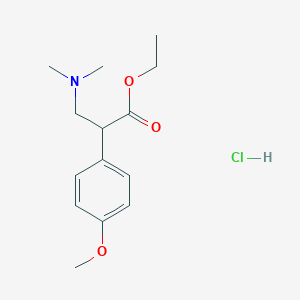
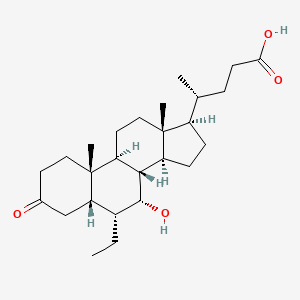


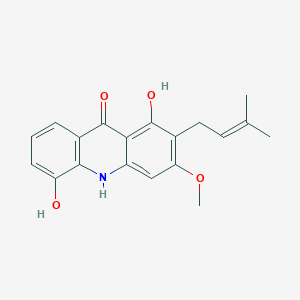
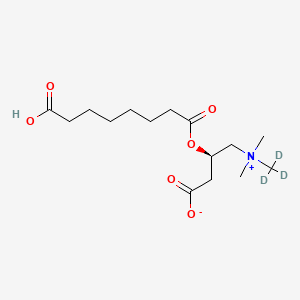
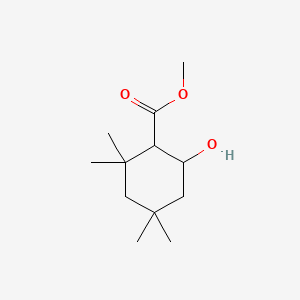
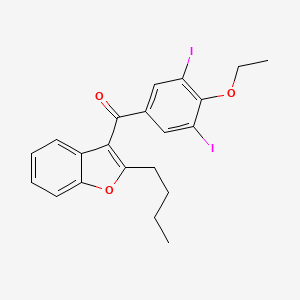
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)
